Technical Guide: Molecular Structure and Conformation of 1-Benzyl-3-hydroxypyridinium Bromide
Technical Guide: Molecular Structure and Conformation of 1-Benzyl-3-hydroxypyridinium Bromide
[1][2]
Executive Summary
1-Benzyl-3-hydroxypyridinium bromide (CAS: 62214-78-2) is a quaternary ammonium salt featuring a cationic pyridinium core substituted with a hydroxyl group at the meta (3-) position and a benzyl moiety at the nitrogen (1-) position.[1][2] This compound serves as a critical model system for studying cation-
This guide provides an in-depth analysis of its molecular architecture, synthesis protocols, and spectroscopic characteristics, designed for researchers in medicinal chemistry and structural biology.
Molecular Architecture & Conformational Analysis
The physicochemical behavior of 1-benzyl-3-hydroxypyridinium bromide is dictated by the interplay between its planar, electron-deficient pyridinium ring and the flexible, electron-rich benzyl substituent.[1]
Structural Components
The molecule consists of three distinct structural domains:
-
The Cationic Head (Pyridinium Ring): The nitrogen atom is
hybridized and bears a formal positive charge. The 3-hydroxyl group acts as both a hydrogen bond donor and acceptor, significantly influencing the electronic distribution of the ring via the mesomeric effect (+M) opposing the inductive withdrawal (-I) of the nitrogen. -
The Linker (Methylene Bridge): A single methylene (
) group connects the two aromatic systems.[1] This center acts as a hinge, allowing conformational flexibility. -
The Hydrophobic Tail (Phenyl Ring): The benzyl group provides lipophilicity and potential for
stacking interactions.[1]
Conformational Dynamics
The conformation is defined primarily by two torsion angles along the N-C(methylene)-C(phenyl) axis.[1]
-
Torsion Angle
(C2-N1-C -C1'): This angle determines the orientation of the methylene bridge relative to the pyridinium plane.[1] In the solid state, this is typically close to 90° (perpendicular) to minimize steric repulsion between the pyridinium -protons and the benzyl phenyl ring. -
Torsion Angle
(N1-C -C1'-C2'): This defines the rotation of the phenyl ring.[1]
Solid-State vs. Solution:
In the crystalline phase, the bromide counter-ion typically bridges the pyridinium cation via electrostatic interactions and weak hydrogen bonding with the 3-hydroxyl group (O-H[1]···Br
Graphviz Visualization: Structural Connectivity & Interaction
The following diagram illustrates the structural connectivity and the key interaction zones within the molecule.
Figure 1: Structural connectivity map highlighting the cationic core, functional groups, and ionic interactions.
Synthesis & Purification Protocol
The synthesis of 1-benzyl-3-hydroxypyridinium bromide is a classic Menshutkin reaction—a nucleophilic substitution (
Reagents & Materials[1][3][4]
-
Substrate: 3-Hydroxypyridine (99% purity).[1]
-
Alkylating Agent: Benzyl bromide (Caution: Lachrymator).
-
Solvent: Anhydrous Acetone or Acetonitrile.
-
Purification: Ethanol/Diethyl Ether for recrystallization.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in anhydrous acetone (0.5 M concentration).
-
Addition: Add benzyl bromide (1.1 eq) dropwise at room temperature. The slight excess ensures complete consumption of the nucleophile.
-
Reaction: Heat the mixture to reflux (
C) for 4–6 hours.-
Observation: The product typically precipitates as a white or off-white solid during the reaction due to its insolubility in non-polar/semi-polar organic solvents.[1]
-
-
Isolation: Cool the mixture to
C. Filter the precipitate under vacuum. -
Washing: Wash the filter cake copiously with cold acetone and diethyl ether to remove unreacted benzyl bromide.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Add diethyl ether dropwise until turbidity is observed. Cool to
C to crystallize. -
Drying: Dry under high vacuum at
C for 12 hours.
Reaction Workflow Diagram
Figure 2: Step-by-step synthesis workflow for the Menshutkin quaternization reaction.[1][3]
Spectroscopic Characterization
Validation of the structure requires confirming the quaternization of the nitrogen and the integrity of the benzyl group.
Proton NMR ( H NMR)
Data typically acquired in DMSO-
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| OH | ~11.0 - 11.5 | Broad Singlet | 1H | Phenolic hydroxyl (exchangeable).[1] |
| H-2 | 8.60 - 8.80 | Singlet (Broad) | 1H | Most deshielded due to adjacency to |
| H-6 | 8.45 - 8.55 | Doublet | 1H | Deshielded by |
| H-4, H-5 | 7.90 - 8.10 | Multiplet | 2H | Aromatic protons on the pyridinium ring.[1] |
| Ph-H | 7.35 - 7.55 | Multiplet | 5H | Benzyl aromatic protons (overlap).[1] |
| CH | 5.70 - 5.85 | Singlet | 2H | Diagnostic Peak. Significant downfield shift confirms N-alkylation.[1] |
Carbon NMR ( C NMR)
-
Methylene Carbon: The benzylic carbon signal appears at ~63 ppm . This is the key indicator of successful benzylation.
-
C-3 (C-OH): Appears downfield at ~155 ppm , characteristic of a carbon bonded to oxygen in an aromatic system.[1]
Mass Spectrometry (ESI-MS)[1]
-
Positive Mode: Shows the molecular ion peak
at m/z 186.09 .[1] -
Negative Mode: Shows the bromide ion peak
at m/z 79/81 (1:1 isotopic ratio).[1]
Applications & Biological Relevance[1]
Acetylcholinesterase (AChE) Inhibition
1-Benzyl-3-hydroxypyridinium bromide acts as a reversible inhibitor of AChE.[1] The quaternary nitrogen mimics the choline moiety of acetylcholine, binding to the anionic sub-site of the enzyme's active center. The benzyl group interacts with the aromatic gorge via
Synthetic Utility
This compound is a versatile intermediate.[4]
-
Reduction: Catalytic hydrogenation (e.g.,
, Rh/C) or hydride reduction (NaBH ) yields N-benzyl-3-hydroxypiperidine , a scaffold found in various alkaloids and pharmaceuticals.[1] -
Betaine Formation: Treatment with a strong base generates the zwitterionic betaine, which can undergo dipolar cycloadditions.
References
-
Sigma-Aldrich. 1-Benzyl-3-hydroxypyridinium bromide Product Sheet. Link[1]
-
Royal Society of Chemistry (ChemSpider). 1-Benzyl-3-hydroxypyridinium bromide Structure & Properties. Link
- Katritzky, A. R., et al. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry. (General reference for Pyridinium salt chemistry).
-
Liao, J., et al. "The Crystal Structure of 1-Benzyl-pyridinium derivatives."[1] Acta Crystallographica Section E, 2020. (Contextual grounding for benzyl-pyridinium conformations). Link
-
PubChem. Compound Summary for CID 241961. Link
